molecular formula C16H34N2O2 B089741 Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 106-09-2

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No. B089741
CAS RN: 106-09-2
M. Wt: 286.45 g/mol
InChI Key: JSCRBGDMRPOYAZ-UHFFFAOYSA-N
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Description

“Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-” is a chemical compound that belongs to the category of amides . It is a long-chain amide with a dodecyl group (12 carbon atoms) and a hydroxyl group attached to the nitrogen atom . The molecular formula is C16H34N2O2 .


Molecular Structure Analysis

The molecular structure of “Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-” consists of a dodecyl group (a chain of 12 carbon atoms), a hydroxyl group, and an amine group attached to a carbonyl group . The average mass is 286.453 Da and the monoisotopic mass is 286.262024 Da .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-12-17-14-15-19/h17,19H,2-15H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRBGDMRPOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059333
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Molecular Weight

286.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

CAS RN

106-09-2
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]dodecanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)-
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Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide
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Synthesis routes and methods I

Procedure details

22 g of 1-(2-hydroxyethyl)-2-undecyl-2-imidazoline and 300 ml of water was stirred at 40°-50° C. for 24 hours. The resulting soapy solution was salted with 50 g of NaCl and then extracted with 500 ml ethyl acetate. The organic layer was dried, filtered and concentrated to give 23 g of solid. This material was dissolved in hexane by heating at 50 C. for 2 hrs., then cooled to room temperature and filtered to afford 18.8 g of pure product, m.p. 92°-94° C.
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Synthesis routes and methods II

Procedure details

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.
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